molecular formula C19H21FN4O4S B2595688 (4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(pyrazin-2-yl)methanone CAS No. 1211181-55-3

(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(pyrazin-2-yl)methanone

Cat. No.: B2595688
CAS No.: 1211181-55-3
M. Wt: 420.46
InChI Key: CYNHNLCIUYYAPT-UHFFFAOYSA-N
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Description

(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(pyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C19H21FN4O4S and its molecular weight is 420.46. The purity is usually 95%.
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Biological Activity

The compound (4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(pyrazin-2-yl)methanone is a complex organic molecule with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C22H25FN2O4S\text{C}_{22}\text{H}_{25}\text{F}\text{N}_{2}\text{O}_{4}\text{S}

Physical Properties

PropertyValue
Molecular Weight432.5 g/mol
CAS Number1172262-16-6
Molecular FormulaC22H25FN2O4S

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The presence of the fluorinated aromatic ring and spirocyclic structure enables it to bind to various enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to diverse biological effects, including:

  • Antimicrobial Activity: The compound has been investigated for its potential to inhibit the growth of various pathogens.
  • Anticancer Properties: Preliminary studies suggest that it may have selective cytotoxic effects against certain cancer cell lines.

In Vitro Studies

Research has shown that the compound exhibits significant biological activity in vitro. For instance, studies have demonstrated its capability to inhibit specific cancer cell proliferation and modulate immune responses.

Table: In Vitro Biological Activity Data

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)10Induction of apoptosis
MCF-7 (Breast Cancer)15Cell cycle arrest
HeLa (Cervical Cancer)12Inhibition of DNA synthesis

Case Studies

  • Anticancer Activity: A study published in Journal of Medicinal Chemistry examined the effects of this compound on various cancer cell lines. It was found to induce apoptosis in A549 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
  • Antimicrobial Effects: Another research effort focused on the antimicrobial properties of the compound. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial therapies .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity is crucial for evaluating the therapeutic viability of this compound.

Pharmacokinetic Profile

Initial studies suggest favorable pharmacokinetic properties, including:

  • Absorption: Rapid absorption upon administration.
  • Distribution: High tissue distribution with a preference for liver and lungs.
  • Metabolism: Primarily metabolized via hepatic pathways.
  • Excretion: Excreted mainly through urine.

Toxicological Studies

Toxicity assessments indicate that at therapeutic doses, the compound exhibits low toxicity levels. However, further studies are required to fully understand its safety profile.

Properties

IUPAC Name

[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O4S/c1-14-12-15(2-3-16(14)20)29(26,27)24-10-11-28-19(24)4-8-23(9-5-19)18(25)17-13-21-6-7-22-17/h2-3,6-7,12-13H,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNHNLCIUYYAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=NC=CN=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.